molecular formula C5H3Br3N2 B3331757 3,4,5-Tribromopyridin-2-amine CAS No. 856848-75-4

3,4,5-Tribromopyridin-2-amine

Cat. No.: B3331757
CAS No.: 856848-75-4
M. Wt: 330.80 g/mol
InChI Key: CWLGNIDXTOEYHM-UHFFFAOYSA-N
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Description

3,4,5-Tribromopyridin-2-amine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at the 3rd, 4th, and 5th positions of the pyridine ring, and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromopyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

  • Substituted pyridines with various functional groups.
  • Coupled products with extended aromatic systems.
  • Reduced or dehalogenated pyridine derivatives.

Scientific Research Applications

3,4,5-Tribromopyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromopyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form halogen bonds with target proteins, potentially inhibiting their function. The amino group can participate in hydrogen bonding, further stabilizing the interaction with biological macromolecules. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    3,5-Dibromopyridin-2-amine: Lacks one bromine atom compared to 3,4,5-Tribromopyridin-2-amine, resulting in different reactivity and applications.

    2,4,6-Tribromopyridine: Another brominated pyridine derivative with bromine atoms at different positions, leading to distinct chemical properties.

    3-Bromo-2-aminopyridine: Contains only one bromine atom, making it less reactive in certain substitution and coupling reactions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals.

Properties

IUPAC Name

3,4,5-tribromopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLGNIDXTOEYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704813
Record name 3,4,5-Tribromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856848-75-4
Record name 3,4,5-Tribromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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